9-Hydroxycanthin-6-one

概要

説明

9-Hydroxycanthin-6-one is a naturally occurring indole alkaloid that belongs to the canthin-6-one family. It is primarily isolated from the roots of Eurycoma longifolia, a plant known for its medicinal properties. This compound has garnered significant interest due to its diverse biological activities, including antineoplastic and aphrodisiac effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxycanthin-6-one can be achieved through various methods. One classic approach involves the Bischer-Napieralski reaction, which was first reported in 1966 . Another method includes a “one-pot” microwave-mediated synthesis via the IEDDA reaction, yielding 48% in two steps . Additionally, the biomimetic synthesis using infractine-functionalized and nanoparticle-supported methods has been explored .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the roots of Eurycoma longifolia. The extraction process includes sonication with methanol, followed by centrifugation and drying .

化学反応の分析

Types of Reactions: 9-Hydroxycanthin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of canthin-6-one .

科学的研究の応用

Pharmacological Effects

Aphrodisiac Properties

Research indicates that 9-hydroxycanthin-6-one exhibits significant aphrodisiac effects. A study demonstrated that this compound induces penile erection and delays ejaculation by relaxing the corpus cavernosum and seminal vesicle muscles. The mechanism involves blocking calcium channels, which leads to increased intracavernosal pressure when administered intracavernously in rat models .

Antineoplastic Activity

this compound has been identified as an antineoplastic agent, showing potential in inhibiting cancer cell proliferation. It has demonstrated effectiveness against melanoma cell lines at concentrations as low as 5.4 μM, indicating its potential as a therapeutic agent in oncology .

Therapeutic Potential in Chronic Diseases

Recent studies have explored the broader therapeutic implications of canthin-6-one derivatives, including this compound, in managing chronic inflammatory diseases. Its anti-inflammatory properties have been investigated for conditions such as:

- Inflammatory Bowel Disease

- Alzheimer’s Disease

- Parkinson’s Disease

- Rheumatoid Arthritis

These studies highlight the compound's ability to modulate inflammatory responses, making it a candidate for further research in chronic disease management .

Case Studies and Research Findings

作用機序

The mechanism of action of 9-Hydroxycanthin-6-one involves several molecular targets and pathways:

NF-κB Signaling Pathway: It inhibits the NF-κB signaling pathway, reducing inflammation.

Calcium Mobilization: The compound interferes with calcium mobilization, leading to the relaxation of smooth muscle tissues.

Wnt Signaling: It inhibits Wnt signaling through the activation of GSK3β, independently of CK1α.

類似化合物との比較

Canthin-6-one: The parent compound, which lacks the hydroxyl group at position 9.

10-Hydroxycanthin-6-one: Another hydroxylated derivative with similar biological activities.

4,9-Dimethoxy-5-hydroxycanthin-6-one: A derivative with additional methoxy groups.

Uniqueness: 9-Hydroxycanthin-6-one is unique due to its specific hydroxylation at position 9, which enhances its biological activity compared to other canthin-6-one derivatives .

生物活性

9-Hydroxycanthin-6-one is a β-carboline alkaloid derived from the roots of Eurycoma longifolia, a plant traditionally used for its aphrodisiac properties. This compound has garnered interest due to its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and potential therapeutic roles in sexual health. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy across various conditions, and relevant case studies.

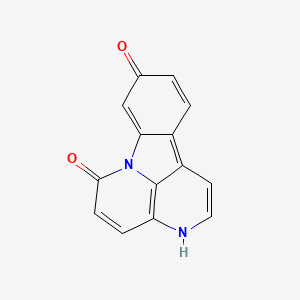

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a hydroxy group at the 9-position of the canthin-6-one structure, which is essential for its biological activity.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer potential of this compound across various cancer cell lines.

- Induction of Apoptosis :

- Cytotoxicity :

Summary of Anti-Cancer Efficacy

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 15.09 ± 0.99 | Breast cancer |

| A2780 | 4.04 ± 0.36 | Ovarian cancer |

| SKOV-3 | 5.80 ± 0.40 | Ovarian cancer |

| HT-29 | 3.79 ± 0.069 | Colorectal cancer |

| A375 | 5.71 ± 0.20 | Melanoma |

| HeLa | 4.30 ± 0.27 | Cervical cancer |

This table summarizes the potency of this compound against various cancer cell lines, indicating its potential as an anti-cancer agent.

Anti-Inflammatory Activity

Emerging research has highlighted the anti-inflammatory properties of canthin-6-one derivatives, including this compound.

Therapeutic Effects on Chronic Inflammatory Diseases

- Inflammatory Bowel Disease (IBD) : Studies suggest that canthin-6-one derivatives can suppress inflammatory responses associated with IBD .

- Neurodegenerative Diseases : The compound has shown promise in reducing inflammation linked to Alzheimer’s and Parkinson’s diseases .

Summary of Anti-Inflammatory Efficacy

| Condition | Effect |

|---|---|

| Inflammatory Bowel Disease | Suppresses inflammation |

| Alzheimer’s Disease | Reduces neuroinflammation |

| Parkinson’s Disease | Attenuates inflammatory responses |

Effects on Sexual Health

This compound has been studied for its potential aphrodisiac effects, particularly in enhancing penile erection.

- Smooth Muscle Relaxation :

- Ejaculation Delay :

Case Studies and Research Findings

- Penile Erection Induction : A study demonstrated that administration of this compound significantly increased intracavernosal pressure in rats compared to controls, suggesting its role as a potential treatment for erectile dysfunction .

- Inhibition of Wnt Signaling : Research involving zebrafish embryos indicated that this compound inhibits TCF/β-catenin signaling pathways, which are crucial in various developmental processes and cancer progression .

特性

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,11,14-hexaene-2,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-8-1-2-9-10-5-6-15-11-3-4-13(18)16(14(10)11)12(9)7-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNACIYZMIKRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CNC4=C3N(C2=CC1=O)C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220900 | |

| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138544-91-9 | |

| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。